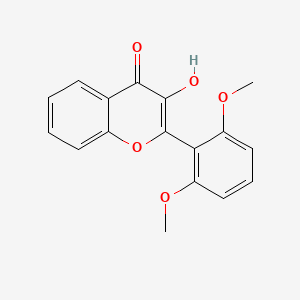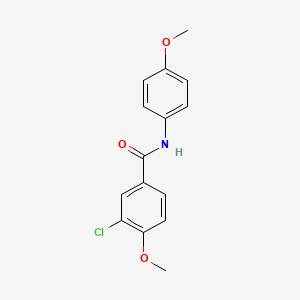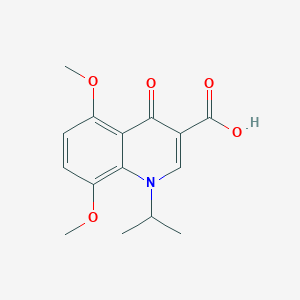![molecular formula C17H21N3O2 B11834775 tert-butyl 3-phenyl-4,5-dihydro-2H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate](/img/structure/B11834775.png)
tert-butyl 3-phenyl-4,5-dihydro-2H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-fenil-4,5-dihidro-2H-pirazolo[3,4-c]piridina-6(7H)-carboxilato de terc-butilo: es un compuesto heterocíclico que pertenece a la familia de las pirazolopiridinas. Este compuesto se caracteriza por su estructura única, que incluye un grupo terc-butilo, un grupo fenilo y un núcleo de pirazolopiridina.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis del 3-fenil-4,5-dihidro-2H-pirazolo[3,4-c]piridina-6(7H)-carboxilato de terc-butilo típicamente implica reacciones de varios pasos. Un método común implica la reacción de intermediarios de N-terc-butilpirazol con etilendiamina o propilendiamina. La reacción procede a través de un mecanismo de sustitución nucleófila (SNAr) para formar los derivados de pirazolopiridina deseados .
Métodos de producción industrial: Si bien los métodos de producción industrial específicos para este compuesto no están ampliamente documentados, el enfoque general implica la ampliación de los procedimientos de síntesis de laboratorio. Esto incluye la optimización de las condiciones de reacción, como la temperatura, el solvente y los catalizadores, para lograr mayores rendimientos y pureza.
Análisis De Reacciones Químicas
Tipos de reacciones: El 3-fenil-4,5-dihidro-2H-pirazolo[3,4-c]piridina-6(7H)-carboxilato de terc-butilo puede experimentar diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar óxidos correspondientes.
Reducción: Las reacciones de reducción pueden producir diferentes formas reducidas del compuesto.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Reducción: Se suelen utilizar agentes reductores como el borohidruro de sodio y el hidruro de litio y aluminio.
Sustitución: Se emplean reactivos como halógenos, haluros de alquilo y sulfonamidas en condiciones apropiadas.
Productos principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir óxidos, mientras que las reacciones de sustitución pueden introducir varios grupos funcionales, lo que lleva a una gama diversa de derivados .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
El mecanismo de acción del 3-fenil-4,5-dihidro-2H-pirazolo[3,4-c]piridina-6(7H)-carboxilato de terc-butilo implica su interacción con objetivos moleculares específicos. Por ejemplo, los derivados de este compuesto han mostrado alta afinidad de unión al sitio activo de la ciclooxigenasa-2 (COX-2), una enzima involucrada en la respuesta inflamatoria. Esta unión inhibe la actividad de la enzima, lo que lleva a una producción reducida de mediadores proinflamatorios como NO y PGE2 .
Comparación Con Compuestos Similares
Compuestos similares:
4-(1-(terc-butil)-3-fenil-1H-pirazol-4-il)piridina: Este compuesto comparte un núcleo similar de pirazolopiridina pero difiere en el patrón de sustitución.
Derivados de 3-terc-butilpirazolo[5,1-c][1,2,4]triazin-4-il: Estos compuestos tienen una fusión de anillo diferente pero exhiben propiedades químicas similares.
Singularidad: El 3-fenil-4,5-dihidro-2H-pirazolo[3,4-c]piridina-6(7H)-carboxilato de terc-butilo es único debido a su patrón de sustitución específico y la presencia de grupos terc-butilo y fenilo. Esta estructura única contribuye a su reactividad química y actividad biológica distintas, lo que lo convierte en un compuesto valioso para futuras investigaciones y desarrollo .
Propiedades
Fórmula molecular |
C17H21N3O2 |
|---|---|
Peso molecular |
299.37 g/mol |
Nombre IUPAC |
tert-butyl 3-phenyl-1,4,5,7-tetrahydropyrazolo[3,4-c]pyridine-6-carboxylate |
InChI |
InChI=1S/C17H21N3O2/c1-17(2,3)22-16(21)20-10-9-13-14(11-20)18-19-15(13)12-7-5-4-6-8-12/h4-8H,9-11H2,1-3H3,(H,18,19) |
Clave InChI |
ZLVYDFIMUQQYLW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC2=C(C1)NN=C2C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![5-(4-Chlorophenyl)-7-(cyclopropylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11834724.png)

![Potassium 6-(tert-butoxycarbonyl)-8-fluoro-2-oxa-6-azaspiro[3.4]octane-8-carboxylate](/img/structure/B11834734.png)

![1-[(2E)-3-triethylsilyloxypenta-2,4-dienyl]cyclohexan-1-ol](/img/structure/B11834755.png)


![6,7-Dimethoxy-1-[(2-methylphenyl)methyl]-3,4-dihydroisoquinoline](/img/structure/B11834772.png)
